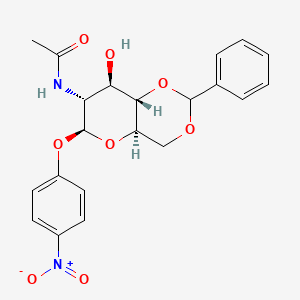

4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-b-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-b-D-glucopyranoside is a synthetic compound with significant applications in biochemical research. It is a derivative of glucopyranoside, characterized by the presence of a nitrophenyl group, an acetamido group, and a benzylidene group. This compound is primarily used as a substrate in enzymatic assays to study glycosidase activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-b-D-glucopyranoside typically involves multiple steps:

Protection of Hydroxyl Groups: The hydroxyl groups of glucopyranoside are protected using benzylidene to form 4,6-O-benzylidene glucopyranoside.

Introduction of Acetamido Group: The acetamido group is introduced by acetylation of the amino group on the glucopyranoside.

Attachment of Nitrophenyl Group: The nitrophenyl group is attached via a nucleophilic substitution reaction, forming the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactions: Conducting the reactions in large reactors with precise control over temperature, pH, and reaction time.

Purification: Using techniques such as crystallization, filtration, and chromatography to purify the final product.

Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-b-D-glucopyranoside undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed by glycosidases, breaking the glycosidic bond and releasing 4-nitrophenol.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The benzylidene group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Hydrolysis: Typically performed using glycosidases in aqueous buffer solutions at optimal pH and temperature.

Reduction: Commonly achieved using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Various nucleophiles can be used to substitute the benzylidene group under controlled conditions.

Major Products

Hydrolysis: Produces 4-nitrophenol and the corresponding deprotected glucopyranoside.

Reduction: Yields the amino derivative of the compound.

Substitution: Results in modified glucopyranosides with different functional groups.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C21H22N2O8

- Molecular Weight : 430.41 g/mol

- CAS Number : 19234-58-3

This compound is characterized by its nitrophenyl group, which enhances its reactivity in various chemical reactions, particularly in glycosylation processes.

Synthetic Chemistry

Glycosylation Reactions

4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-β-D-glucopyranoside is widely used as a glycosyl donor in the synthesis of complex carbohydrates. Its reactivity allows for the selective formation of glycosidic bonds, facilitating the construction of oligosaccharides and glycoconjugates.

Case Study: Synthesis of Oligosaccharides

Research has demonstrated that this compound can be utilized to synthesize various oligosaccharides through glycosylation reactions. For instance, it has been reported that the compound can yield higher overall yields when used in conjunction with specific reducing agents like hydrogen sulfide during azide reductions, leading to the formation of β-D-mannopyranosides with notable efficiency .

Enzymatic Studies

Substrate for Glycosyltransferases

The compound serves as a substrate for various glycosyltransferases, enzymes that catalyze the transfer of sugar moieties. Its structural properties make it an ideal candidate for studying enzyme specificity and kinetics.

Application in Cancer Research

Recent studies have indicated that glycosyltransferases play a crucial role in cancer progression through the modification of cell surface glycans. By using 4-nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-β-D-glucopyranoside as a substrate, researchers can investigate the role of specific glycosylation patterns in tumor biology .

Therapeutic Potential

Anticancer Applications

Emerging evidence suggests that compounds with similar structures may exhibit anticancer properties by modulating glycan structures on cancer cells. The ability to alter glycosylation patterns could lead to novel therapeutic strategies aimed at enhancing immune recognition of tumors .

Drug Development

The compound's reactivity profile makes it suitable for drug development processes where carbohydrate-based drugs are synthesized. Its derivatives are being explored for their potential use as targeted therapies in various diseases due to their ability to interact with specific biological targets .

Data Table: Summary of Applications

Mécanisme D'action

The compound exerts its effects primarily through its interaction with glycosidases. The enzyme cleaves the glycosidic bond, releasing 4-nitrophenol, which can be quantitatively measured. This reaction is used to study enzyme kinetics, inhibitor effects, and substrate specificity. The molecular targets include various glycosidases, and the pathways involved are related to carbohydrate metabolism.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Nitrophenyl 2-acetamido-2-deoxy-β-D-galactopyranoside: Similar structure but with a galactopyranoside backbone.

4-Nitrophenyl N-acetyl-β-D-glucosaminide: Lacks the benzylidene protection group.

4-Nitrophenyl 2-acetamido-2-deoxy-α-D-glucopyranoside: Anomeric form with an alpha configuration.

Uniqueness

4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-b-D-glucopyranoside is unique due to its benzylidene protection, which provides stability and specificity in enzymatic assays. This protection group also allows for selective deprotection and functionalization, making it a versatile tool in biochemical research.

Activité Biologique

4-Nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-β-D-glucopyranoside (CAS 19234-58-3) is a glycoside compound that has gained attention for its potential biological activities. This compound features a unique structure that includes a nitrophenyl group, which may contribute to its biological properties. The molecular formula is C21H22N2O5, with a molecular weight of approximately 430.41 g/mol .

Antimicrobial Properties

Research indicates that compounds similar to 4-nitrophenyl glycosides exhibit significant antimicrobial activity. For instance, studies have shown that phenolic compounds can inhibit the growth of various bacteria and fungi, suggesting that the nitrophenyl moiety may enhance such activities in this compound. The specific mechanisms often involve disruption of microbial cell membranes or interference with metabolic pathways .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Glycosides are known to interact with glycosidases, which are enzymes that hydrolyze glycosidic bonds. Inhibition of these enzymes can lead to therapeutic applications, particularly in treating diseases where glycosidase activity is dysregulated. For example, studies have explored the inhibition of α-glucosidase and β-glucosidase, which are relevant in diabetes management .

Case Studies

- Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated a series of nitrophenyl glycosides for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that modifications on the benzylidene group influenced the degree of inhibition, with some derivatives showing up to 70% inhibition at low concentrations .

- Enzyme Inhibition : In another study focusing on enzyme kinetics, researchers demonstrated that 4-nitrophenyl derivatives could effectively inhibit α-glucosidase with IC50 values comparable to established inhibitors like acarbose. This suggests a promising avenue for further research into its potential as an antidiabetic agent .

Structure-Activity Relationship (SAR)

The biological activity of 4-nitrophenyl 2-acetamido-2-deoxy-4,6-O-benzylidene-β-D-glucopyranoside can be influenced by various structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Nitrophenyl Group | Enhances antimicrobial properties |

| Benzylidene Moiety | Affects enzyme binding affinity |

| Acetamido Group | May influence solubility and stability |

The mechanisms through which this compound exhibits its biological activity include:

- Disruption of Cell Membranes : The hydrophobic nature of the benzylidene group may allow it to integrate into microbial membranes, leading to increased permeability and cell death.

- Enzyme Interaction : The acetamido group may facilitate hydrogen bonding with active site residues in glycosidases, thereby inhibiting their function.

Propriétés

IUPAC Name |

N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O8/c1-12(24)22-17-18(25)19-16(11-28-20(31-19)13-5-3-2-4-6-13)30-21(17)29-15-9-7-14(8-10-15)23(26)27/h2-10,16-21,25H,11H2,1H3,(H,22,24)/t16-,17-,18-,19-,20?,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEGMOSQBSHTMJS-UPGRXVQDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC4=CC=C(C=C4)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]1OC4=CC=C(C=C4)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.